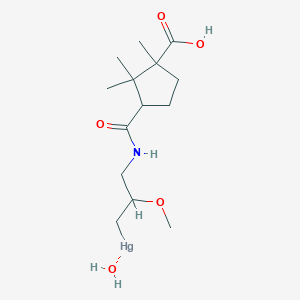
Mercurophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercurophylline is a mercurial diuretic compound, known for its white or yellow odorless powder form at room temperature . It was historically used in medicine, administered through injections or tablets, but its use has declined due to its toxicity . The compound is a combination of a mercurial compound and theophylline, with the chemical formula C21H32HgN5NaO7 and a molar mass of 690.097 g·mol−1 .
Méthodes De Préparation
The synthesis of Mercurophylline involves the combination of a mercurial compound with theophylline. The specific synthetic routes and reaction conditions are not widely documented in publicly available sources. industrial production methods typically involve the careful handling of mercury compounds due to their toxicity and environmental impact .
Analyse Des Réactions Chimiques
Mercurophylline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of mercury oxides.
Reduction: Reduction reactions may convert this compound to less oxidized mercury species.
Substitution: this compound can undergo substitution reactions where the mercury atom is replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mercurophylline has been studied for its diuretic properties, which were utilized in medical treatments to promote urine production. due to its toxicity, its use in modern medicine has significantly decreased .
Mécanisme D'action
The mechanism of action of Mercurophylline involves its interaction with cellular components to promote diuresis. The mercury component of the compound can bind to thiol groups in proteins, disrupting their function and leading to increased urine production . This interaction can also cause toxicity, leading to adverse effects such as cardiac arrhythmia and kidney damage .
Comparaison Avec Des Composés Similaires
Mercurophylline is unique due to its combination of a mercurial compound and theophylline. Similar compounds include:
Mercuric chloride: Another mercury-based compound used in various chemical reactions and as a disinfectant.
Theophylline: A compound used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.
This compound’s uniqueness lies in its specific combination of mercury and theophylline, which imparts both diuretic properties and significant toxicity .
Propriétés
Numéro CAS |
1092649-74-5 |
|---|---|
Formule moléculaire |
C14H26HgNO5 |
Poids moléculaire |
488.95 g/mol |
Nom IUPAC |
[3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate |
InChI |
InChI=1S/C14H24NO4.Hg.H2O/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);;1H2 |
Clé InChI |
KNLSOEGWONDWMW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCC1(C)C(=O)O)C(=O)NCC(C[Hg])OC)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



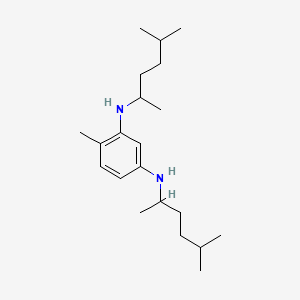
![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)
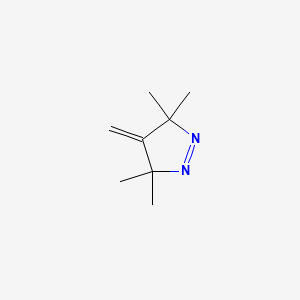
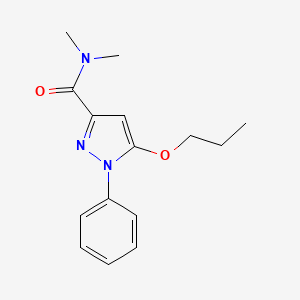
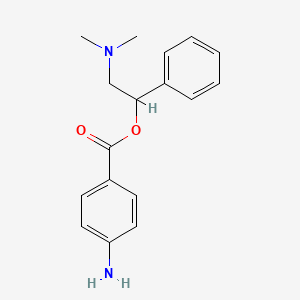
![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)
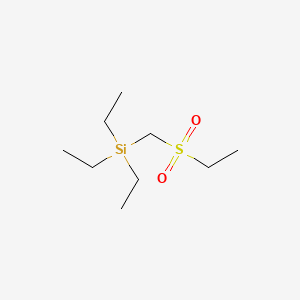
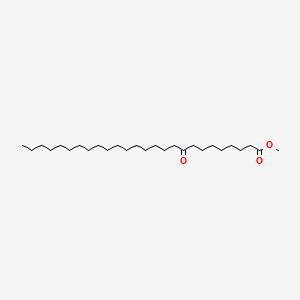
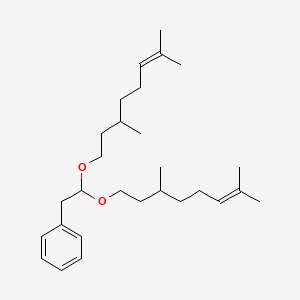
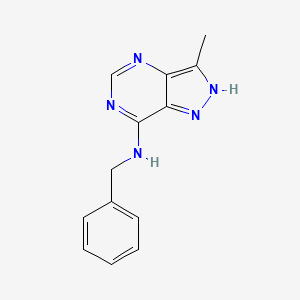
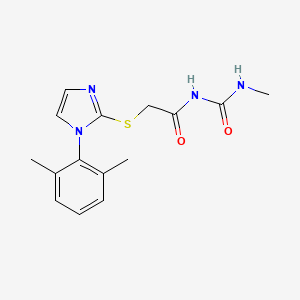
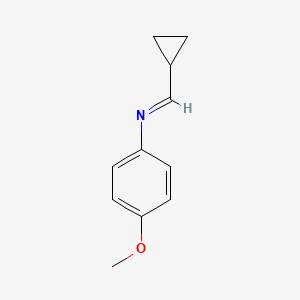
![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
